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Introduction

The Broccoli aptamer is a synthetically engineered RNA molecule that functions as a light-up
fluorescent reporter.[1][2] It was developed through fluorescence-based selection and directed
evolution to specifically bind and activate the fluorescence of the small molecule fluorophore,
DFHBI-1T.[2][3] Upon binding to the correctly folded Broccoli aptamer, the otherwise non-
fluorescent DFHBI-1T emits a bright green fluorescence, mimicking the spectral properties of
Green Fluorescent Protein (GFP).[1][4] This system offers a powerful tool for real-time
visualization of RNA transcription and localization in living cells without the need for protein
translation.[5] Key advantages over its predecessor, Spinach2, include improved thermal
stability, better folding efficiency, and a lower dependency on intracellular magnesium
concentrations, making it a robust reporter for both prokaryotic and eukaryotic systems.[2][3][6]

Mechanism of Action: Fluorescence Activation

The fluorescence of the Broccoli-DFHBI-1T system is contingent upon the precise folding of the
aptamer RNA. The core of the Broccoli aptamer forms a G-quadruplex structure, which creates
a specific binding pocket for DFHBI-1T.[4][7] In its unbound state, DFHBI-1T is conformationally
flexible and non-fluorescent. The binding event restricts the molecule's rotational freedom,
leading to a significant enhancement of its quantum yield and resulting in bright green
fluorescence.[4][8] This direct link between transcription, aptamer folding, and fluorescence
allows for real-time monitoring of gene expression.[5]
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Caption: Mechanism of DFHBI-1T fluorescence activation by the Broccoli aptamer.

Plasmid Design Principles

Effective expression of the Broccoli aptamer requires careful plasmid design tailored to the
target organism. Key components include a suitable promoter, the aptamer sequence often
embedded within a stabilizing scaffold, and a transcription terminator.

For Prokaryotic (E. coli) Expression:

e Vector Backbone: High-copy number plasmids like the pET series (e.g., pET28c) are
commonly used.[5][6] These vectors contain essential elements such as an origin of
replication (ori) and an antibiotic resistance gene for selection.

o Promoter: A strong, inducible promoter is crucial for high-level expression. The T7 promoter
is widely used and is induced by isopropyl B-D-1-thiogalactopyranoside (IPTG) in E. coli
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strains expressing T7 RNA polymerase, such as BL21(DE3).[5]

o Scaffold and Aptamer: To ensure proper folding and stability, the Broccoli aptamer is often
expressed within an engineered scaffold, such as the F30 sequence.[9][10] Using a dimeric
version (dBroccoli or 2xdBroccoli) can significantly enhance signal brightness.[6][10]

o Terminator: A Rho-independent transcription terminator should be placed downstream of the
aptamer sequence to ensure proper termination and stability of the transcript.[11]
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Caption: Key components of a prokaryotic plasmid for Broccoli aptamer expression.

For Eukaryotic (Mammalian) Expression:

e Vector Backbone: Standard mammalian expression vectors (e.g., pcDNA series) are
suitable. These contain a eukaryotic origin of replication and a selection marker.

e Promoter: For expressing small, non-coding RNAs like the Broccoli aptamer, an RNA
polymerase Ill promoter such as U6 is highly effective.[9] For expressing Broccoli as part of a
larger mRNA transcript (e.g., in the 3' UTR), an RNA polymerase Il promoter like CMV can
be used.[12]

» Scaffold and Aptamer: The F30 scaffold and dimeric Broccoli constructs are also
recommended for mammalian cells to maximize fluorescence and ensure correct folding.[9]
[10] When tagging an mRNA, inserting the aptamer sequence after the stop codon generally
has the least destabilizing effect on the transcript.[10]

» Terminator/Polyadenylation Signal: A polyadenylation signal, such as the SV40 poly-A signal,
is required downstream of the aptamer sequence to ensure proper processing and stability
of the transcript.[12]
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Caption: Key components of a eukaryotic plasmid for Broccoli aptamer expression.

Quantitative Data Summary

The performance of the Broccoli-DFHBI-1T system has been characterized across various
studies. The following table summarizes key quantitative parameters.
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Parameter Value | Observation System Reference
o In vitro (Broccoli-
Excitation Max (Aex) ~472 nm [10]
DFHBI-1T)
o In vitro (Broccoli-
Emission Max (Aem) ~507 nm [10]
DFHBI-1T)
DFHBI-1T _ _ ,
) 20 - 40 pM (in cells) E. coli, Mammalian [6]119]
Concentration
DFHBI-1T 10 pM (in vitro / gel )
) o In vitro [10]
Concentration staining)
dBroccoli is ~2x
Brightness brighter than In vitro & In vivo [10]
monomeric Broccoli.
- In vitro (Broccoli-
Thermostability (Tm) ~48 °C [2]
DFHBI-1T)
High, with low
Folding Efficiency dependence on Mg?*+ In vitro & In vivo [2][3]
concentration.
>10,000-fold
Fluorescence Fold- enhancement upon )
o In vitro [8]
Change binding (TBI
derivative).

Detection Limit

~1 fmole of aptamer

detectable on a gel.

In-gel analysis

[6]

Experimental Protocols

The overall workflow involves constructing the expression plasmid, introducing it into the host
system, inducing expression, and detecting the fluorescent signal after the addition of DFHBI-
1T.
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Caption: General experimental workflow for Broccoli aptamer expression and imaging.

Protocol 1: Expression and Analysis in E. coli

This protocol is adapted for use with a pET vector in a BL21(DE3) E. coli strain.

» Transformation: Transform the sequence-verified pET-Broccoli plasmid into chemically
competent E. coli BL21(DE3) cells. Plate on LB agar plates containing the appropriate
antibiotic and incubate overnight at 37°C.
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o Culture Growth: Inoculate a single colony into 5 mL of LB medium with the antibiotic. Grow
overnight at 37°C with shaking.

 Induction: The next day, dilute the overnight culture 1:100 into fresh LB medium with the
antibiotic. Grow at 37°C with shaking to an ODsoo of 0.4-0.6.

o Expression: Induce transcription by adding IPTG to a final concentration of 1 mM. Continue
to incubate the culture for 3-4 hours at 37°C.[6]

e Staining and Imaging:
o Pellet 1 mL of the induced culture by centrifugation.
o Resuspend the cell pellet in 1 mL of Phosphate-Buffered Saline (PBS).
o Add DFHBI-1T (from a DMSO stock) to a final concentration of 40 uM.[6]
o Incubate at room temperature for 10-20 minutes in the dark.

o Analyze the cell suspension using a flow cytometer (FITC channel: ~488 nm excitation,
~530/30 nm emission) or by placing a small volume on a glass slide for fluorescence
microscopy.[6]

Protocol 2: Expression and Analysis in Mammalian Cells

This protocol is designed for transient transfection in a cell line like HEK293.[9]

o Cell Seeding: The day before transfection, seed HEK293 cells in a 12-well plate at a density
that will result in ~80% confluency on the day of transfection (e.g., 1.5 x 10° cells/well).[9]

o Transfection: Transfect the cells with the mammalian expression plasmid containing the
Broccoli aptamer construct using a suitable transfection reagent (e.g., Lipofectamine 3000)
according to the manufacturer’s protocol.

o Expression: Incubate the cells for 24-48 hours post-transfection to allow for plasmid
expression.

e Staining and Imaging:
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[e]

Gently wash the cells once with pre-warmed PBS.[9]

o

Add cell culture medium containing 20-40 uM DFHBI-1T.[9]

[¢]

Incubate the cells at 37°C for 30 minutes in the dark.[9]

o

Image the cells directly using a fluorescence microscope equipped with a standard
GFP/FITC filter set (e.g., ~470/40 nm excitation, ~525/50 nm emission).

Protocol 3: In-Gel Staining for Verification

This protocol allows for the specific visualization of transcribed Broccoli aptamer from total RNA
extracts.[6][10]

» RNA Isolation: Isolate total RNA from expressing cells (E. coli or mammalian) using a
standard RNA extraction kit or Trizol method.

o PAGE: Separate ~1-5 ug of total RNA on a denaturing polyacrylamide gel (e.g., 8% Urea-
PAGE).

o Washing: After electrophoresis, place the gel in a clean container and wash it three times for
5 minutes each with deionized water on an orbital shaker.[10]

e DFHBI-1T Staining:

o Prepare the staining solution: 10 uM DFHBI-1T in a buffer of 40 mM HEPES (pH 7.4), 100
mM KCI, and 1 mM MgCl2.[10]

o Incubate the gel in the staining solution for 15-20 minutes at room temperature with gentle
agitation.[6][10]

e Imaging: Image the gel using a gel doc imager with blue light excitation and green light
emission (e.g., a setting for Alexa Fluor 488 or SYBR Green).[6][10] A specific band
corresponding to the Broccoli aptamer transcript should be visible.

o (Optional) Total RNA Staining: To visualize all RNA, wash out the DFHBI-1T with water (3 x 5
min) and then stain the same gel with a general RNA stain like SYBR Gold.[6][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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